molecular formula C11H11NO3 B8471708 4-Hydroxymethyl-6-methoxy-quinoline-3-ol

4-Hydroxymethyl-6-methoxy-quinoline-3-ol

Cat. No.: B8471708
M. Wt: 205.21 g/mol
InChI Key: GUTXMPYVONUIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-6-methoxy-quinoline-3-ol is a quinoline-based chemical intermediate of high interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not widely published, quinoline scaffolds bearing hydroxy and methoxy substituents are extensively investigated for their potential to modulate key biological pathways. Related quinoline derivatives have been identified as potent inhibitors of kinases such as PI3K and mTOR, which are critical targets in oncology research . The presence of multiple functional groups on this quinoline core makes it a versatile precursor for synthesizing more complex molecules, such as 3-carboxamide derivatives, which are often explored for their pharmacological properties . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop novel chemical entities for potential applications in areas including cancer therapy and enzyme inhibition studies. Always refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(hydroxymethyl)-6-methoxyquinolin-3-ol

InChI

InChI=1S/C11H11NO3/c1-15-7-2-3-10-8(4-7)9(6-13)11(14)5-12-10/h2-5,13-14H,6H2,1H3

InChI Key

GUTXMPYVONUIIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)O)CO

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxymethyl 6 Methoxy Quinoline 3 Ol and Its Analogs

Retrosynthetic Analysis and Key Precursors for 4-Hydroxymethyl-6-methoxy-quinoline-3-ol

A plausible retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection strategy involves breaking the bonds forming the pyridine (B92270) ring of the quinoline (B57606) system. This typically leads back to substituted aniline (B41778) and a three-carbon component, which is characteristic of classic quinoline syntheses like the Friedländer or Doebner-von Miller reactions.

One logical disconnection is at the N1-C2 and C3-C4 bonds. This suggests a precursor such as a 2-amino-5-methoxy-benzaldehyde or a related ketone, which would react with a three-carbon carbonyl compound possessing the required functionalities at the prospective C3 and C4 positions. For instance, a key precursor could be an appropriately substituted β-keto ester or a 1,3-diketone.

Another key disconnection can be made at the C4-C4a and N1-C8a bonds, which points towards a Gould-Jacobs type reaction. This pathway would involve the reaction of p-anisidine (B42471) with a suitable diethyl ethoxymethylenemalonate derivative, followed by cyclization.

Considering the specific substituents, the retrosynthesis can be envisioned as follows:

Target Molecule: this compound

Functional Group Interconversion (FGI): The 4-hydroxymethyl group can be derived from the reduction of a 4-carboxy or 4-formyl group. This simplifies the precursor to a quinoline-4-carboxylic acid or aldehyde.

Key Intermediate: 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid.

Primary Disconnection (Friedländer Annulation): This intermediate can be disconnected into 2-amino-5-methoxybenzoic acid (or its aldehyde/ketone derivative) and a derivative of pyruvic acid or a similar three-carbon synthon.

The key precursors identified through this analysis are therefore substituted anilines and carbonyl compounds. Specifically, p-anisidine and its derivatives are crucial for introducing the 6-methoxy group. The choice of the second reactant is critical for establishing the 3-hydroxy and 4-hydroxymethyl (or its precursor) functionalities.

Development and Optimization of Novel Synthetic Pathways

The classical methods for quinoline synthesis often suffer from harsh reaction conditions and limited substrate scope. Consequently, significant research has been directed towards the development and optimization of novel synthetic pathways that offer milder conditions, higher yields, and greater functional group tolerance.

Multi-Step Synthesis Strategies

A practical multi-step synthesis for a molecule like this compound would likely involve the initial construction of a functionalized quinoline core, followed by the modification of its substituents. A representative strategy could be based on the Doebner reaction to form a substituted quinoline-4-carboxylic acid, which is then further functionalized.

For instance, a one-pot Doebner reaction involving p-anisidine, a substituted benzaldehyde, and pyruvic acid can yield a 6-methoxy-2-arylquinoline-4-carboxylic acid. nih.gov The subsequent reduction of the carboxylic acid at the C4 position to a hydroxymethyl group is a key step. This transformation can be efficiently achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov

The introduction of the 3-hydroxy group presents a significant challenge. One approach is to start with precursors that already contain this functionality. Another strategy involves the direct hydroxylation of the quinoline ring at the C3 position in a later step, which requires highly regioselective methods.

A plausible multi-step synthetic route is outlined below:

Doebner Reaction: Synthesis of a 6-methoxyquinoline-4-carboxylic acid derivative from p-anisidine, an aldehyde, and pyruvic acid. nih.gov

Hydroxylation: Introduction of a hydroxyl group at the C3 position. This could potentially be achieved through methods like photochemical valence isomerization of a corresponding quinoline N-oxide or other regioselective C-H hydroxylation techniques. mdpi.com

Reduction: Conversion of the 4-carboxylic acid group to a 4-hydroxymethyl group using a suitable reducing agent like LiAlH₄. nih.gov

The optimization of such a pathway would involve screening different catalysts, solvents, and reaction conditions for each step to maximize yields and minimize side products.

StepReaction TypeKey ReagentsPurpose
1Doebner Reactionp-anisidine, pyruvic acid, aldehydeForms the 6-methoxyquinoline-4-carboxylic acid core
2HydroxylationOxidizing agents, potentially with a catalystIntroduces the hydroxyl group at the C3 position
3ReductionLiAlH₄, THFConverts the 4-carboxy group to a 4-hydroxymethyl group

Catalyst Development for Quinoline Ring Formation and Functionalization

Catalysis plays a pivotal role in modern quinoline synthesis, enabling reactions to proceed under milder conditions with enhanced selectivity. A wide range of catalysts, from transition metals to nanocatalysts, have been developed for both the formation of the quinoline ring and its subsequent functionalization.

For Quinoline Ring Formation:

Transition Metal Catalysts: Palladium, rhodium, and copper complexes have been extensively used to catalyze the cyclization reactions that form the quinoline core. mdpi.com For example, rhodium-catalyzed cyclization between anilines and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com

Nanocatalysts: The use of nanocatalysts, such as those based on zinc oxide (ZnO) or magnetic iron oxides (Fe₃O₄), offers advantages like high efficiency, reusability, and often solvent-free reaction conditions. nih.gov These catalysts have been successfully employed in Friedländer-type reactions to produce polysubstituted quinolines in high yields. nih.gov

For Functionalization:

C-H Activation Catalysts: A significant advancement in quinoline functionalization is the use of transition metal catalysts (e.g., palladium, rhodium, copper) to directly activate C-H bonds. nih.gov This allows for the introduction of various functional groups at specific positions without the need for pre-functionalized substrates, enhancing atom and step economy. nih.gov For instance, copper(II)-catalyzed direct hydroxylation of the ortho C-H bond of an aromatic ring directed by a quinoline moiety has been reported. acs.org

Photocatalysts: Visible-light-driven reactions using photocatalysts offer a green and efficient alternative for functionalization. Iron-catalyzed, visible-light-driven decarboxylation reactions have been used for the hydroxyalkylation of quinolines. nih.gov

Catalyst TypeMetal/MaterialApplication in Quinoline Synthesis
Transition MetalPd, Rh, Cu, CoRing formation, C-H activation, cross-coupling
NanocatalystZnO, Fe₃O₄, TiO₂Friedländer annulation, one-pot synthesis
PhotocatalystIron complexes, Organic dyesC-H functionalization, Hydroxyalkylation

Green Chemistry Principles in the Synthesis of Quinoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact. This involves the use of environmentally benign solvents, energy-efficient methods, and recyclable catalysts.

Green Solvents: Water, ethanol, and ionic liquids are being explored as alternatives to traditional volatile organic solvents. researchgate.net For example, three-component reactions in ionic liquids have been shown to produce polysubstituted quinolines under mild conditions with high yields. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in quinoline synthesis. researchgate.net This energy-efficient method has been applied to various named reactions for quinoline formation.

Catalyst-Free and Solvent-Free Conditions: In some cases, it is possible to conduct quinoline synthesis without the need for a catalyst or solvent, representing an ideal green chemistry approach. Such methods often rely on the inherent reactivity of the starting materials under specific temperature conditions. researchgate.net

Reusable Catalysts: The development of heterogeneous catalysts, including nanocatalysts and solid-supported catalysts, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. nih.govresearchgate.net

Regioselective and Stereoselective Synthesis of Quinoline Derivatives

The biological activity of quinoline derivatives is highly dependent on the specific substitution pattern on the heterocyclic ring. Therefore, achieving high regioselectivity in the synthesis is of utmost importance.

Regioselectivity: Classic quinoline syntheses like the Friedländer and Doebner-von Miller reactions offer inherent regioselectivity based on the nature of the aniline and carbonyl precursors. Modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, have greatly expanded the ability to functionalize specific positions on the quinoline ring. The choice of directing groups and catalysts allows for selective functionalization at positions that are otherwise difficult to access. For example, the use of a directing group can guide a metal catalyst to a specific C-H bond, leading to highly regioselective arylation, alkylation, or hydroxylation. nih.gov

Stereoselectivity: When a chiral center is present in a substituent or when a new chiral center is formed during the reaction, controlling the stereochemistry becomes crucial. Chiral derivatizing reagents based on the quinoline scaffold have been synthesized and used for the enantioseparation of racemic mixtures. The development of asymmetric catalytic methods for the synthesis of chiral quinoline derivatives is an active area of research, often employing chiral ligands in combination with transition metal catalysts.

Derivatization Strategies for Functional Groups of this compound

The functional groups of this compound—specifically the primary alcohol at C4 and the phenolic hydroxyl at C3—offer multiple opportunities for further derivatization to create a library of analogs for structure-activity relationship (SAR) studies.

Derivatization of the 4-Hydroxymethyl Group:

Esterification: The primary alcohol can be readily converted to esters by reacting with acyl chlorides or carboxylic anhydrides.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis by first converting the alcohol to an alkoxide with a base and then reacting with an alkyl halide.

Oxidation: The hydroxymethyl group can be oxidized to a formyl group (aldehyde) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger oxidizing agents.

Halogenation: The hydroxyl group can be replaced with a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

Derivatization of the 3-Hydroxy Group:

Esterification and Etherification: Similar to the 4-hydroxymethyl group, the phenolic hydroxyl at C3 can be converted to esters and ethers.

O-Alkylation/Acylation: This is a common strategy to modify the properties of phenolic compounds.

The differential reactivity of the primary alcohol at C4 and the phenolic hydroxyl at C3 can be exploited for selective derivatization through the careful choice of reagents and reaction conditions, potentially involving the use of protecting groups.

Modifications at the Hydroxymethyl Moiety

The hydroxymethyl group at the C4 position of the quinoline ring is a versatile functional handle that can be introduced and further manipulated to create a range of analogs. A primary method for its introduction involves the reduction of a corresponding C4-carboxylic acid or its ester derivative.

Detailed research findings indicate that the selective reduction of a quinoline-4-carboxylate (B1235159) is an effective strategy. For instance, the treatment of a 2,3-disubstituted quinoline-4-carboxylate with diisobutylaluminium hydride (DIBAL-H) successfully yields the corresponding (quinolin-4-yl)methanol. acs.org This transformation is generally clean and allows for the presence of various other functional groups on the quinoline core. acs.org

Beyond its synthesis via reduction, the 4-(hydroxymethyl) group can be a starting point for further derivatization. Standard organic transformations can be applied to generate analogs with modified side chains at this position. These include:

Oxidation: Mild oxidation could convert the primary alcohol to a 4-formylquinoline (aldehyde), while stronger conditions would yield the 4-carboxyquinoline (carboxylic acid).

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers to modify the molecule's steric and electronic properties.

Halogenation: Conversion of the alcohol to a 4-(halomethyl)quinoline, for example using thionyl chloride or phosphorus tribromide, would create an electrophilic center suitable for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities.

Table 1: Synthetic Transformations Involving the C4-Hydroxymethyl Moiety
TransformationStarting Material SubstructureTypical Reagent(s)Product SubstructureReference
ReductionQuinoline-4-carboxylateDiisobutylaluminium hydride (DIBAL-H)(Quinolin-4-yl)methanol acs.org
HydrolysisQuinoline-4-carboxylateNaOH (aq)Quinoline-4-carboxylic acid acs.org
Oxidation (to Aldehyde)(Quinolin-4-yl)methanolPyridinium chlorochromate (PCC)Quinoline-4-carbaldehyde-
Oxidation (to Acid)(Quinolin-4-yl)methanolPotassium permanganate (B83412) (KMnO4)Quinoline-4-carboxylic acid-

Transformations of the Methoxy (B1213986) Group

The 6-methoxy substituent on the quinoline core is a key feature that can also be chemically altered to produce analogs, most notably the corresponding 6-hydroxyquinoline. The O-demethylation of aryl methyl ethers is a well-established transformation in organic synthesis, with several reliable methods applicable to the quinoline scaffold. chem-station.com

The choice of reagent for O-demethylation often depends on the tolerance of other functional groups present in the molecule. chem-station.com

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl ethers. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect O-demethylation, often requiring heating. chem-station.com

Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether bond, usually at high temperatures. chem-station.com

In addition to chemical methods, biochemical transformations have been reported. For example, cytochrome P450 enzymes have been shown to mediate the O-dealkylation of 6-methoxyquinoline. scienceopen.com Similarly, 2-oxoglutarate/Fe(II)-dependent dioxygenases are another class of enzymes capable of catalyzing O-demethylation reactions in certain natural product biosynthetic pathways. semanticscholar.org

Table 2: Common Reagents for O-Demethylation of 6-Methoxyquinoline
Reagent ClassSpecific ReagentGeneral ConditionsReference
Lewis AcidBoron Tribromide (BBr3)Inert solvent (e.g., CH2Cl2), low temperature (-78 °C to rt) chem-station.com
Lewis AcidAluminum Chloride (AlCl3)Inert solvent, often with heating chem-station.com
Brønsted Acid47% Hydrobromic Acid (HBr)Neat or with acetic acid, high temperature (~130 °C) chem-station.com
EnzymaticCytochrome P450Biochemical conditions scienceopen.com

Substitution Pattern Variations on the Quinoline Core

The synthesis of analogs with different substitution patterns on the quinoline nucleus is a vast area of research. A wide array of synthetic methods allows for the introduction of substituents at nearly every position of the heterocyclic and carbocyclic rings. These methods range from classical named reactions that build the quinoline core from substituted precursors to modern C-H activation strategies that modify the core directly. mdpi.comnih.gov

Construction of the Quinoline Core: Classic condensation/cyclization reactions remain fundamental for creating substituted quinolines. Reactions such as the Gould-Jacobs, Friedländer, Skraup, and Conrad-Limpach syntheses utilize appropriately substituted anilines and carbonyl compounds to construct the quinoline ring system, embedding the desired substitution pattern from the outset. nih.gov

Multicomponent Reactions (MCRs): Modern approaches often employ multicomponent reactions to generate molecular diversity efficiently. For example, a catalyst-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides rapid access to multiply substituted quinolines. researchgate.net

Direct Functionalization of the Quinoline Core: The direct modification of a pre-formed quinoline ring is a powerful strategy for analog synthesis.

C-H Functionalization: Transition-metal catalysis has enabled the direct functionalization of C-H bonds at various positions. For instance, palladium-catalyzed oxidative annulation can be used to assemble 2-substituted quinolines. mdpi.com The sterically hindered C-8 position can also be functionalized using specialized transition-metal-catalyzed methods. rsc.org

Annulation Strategies: A Brønsted acid-promoted, metal-free annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines has been developed to access mono-, di-, and trisubstituted quinolines, including challenging 2,3,4-trisubstituted patterns. acs.org

Nucleophilic Aromatic Substitution: In quinolines bearing a good leaving group, such as a halogen, nucleophilic aromatic substitution can be employed. For example, the chlorine at C-7 in 4,7-dichloroquinoline (B193633) is susceptible to displacement by various nucleophiles. nih.gov

Table 3: Selected Methodologies for Varying Substitution on the Quinoline Core
MethodologyPosition(s) ModifiedDescriptionReference
Gould-Jacobs ReactionVariousClassic cyclization of an aniline with an acylmalonic ester derivative to form a 4-hydroxyquinoline (B1666331) core. nih.gov
Three-Component Cascade AnnulationMultipleCatalyst-free reaction of aryl diazonium salts, nitriles, and alkynes to form polysubstituted quinolines. researchgate.net
Palladium-Catalyzed Oxidative AnnulationC-2Allylic C–H oxidative annulation for assembling functionalized 2-substituted quinoline derivatives. mdpi.com
Copper-Catalyzed One-Pot ReactionC-3Reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com
Annulation of α-Diazo Sulfonium SaltsC-2, C-3, C-4Brønsted acid-promoted reaction with α-vinylanilines to produce polysubstituted quinolines. acs.org
Nucleophilic Aromatic SubstitutionC-7Displacement of a halide (e.g., Cl) at C-7 with various nucleophiles. nih.gov
Transition-Metal-Catalyzed C-H ActivationC-8Direct functionalization of the sterically hindered C-8 position. rsc.org

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the advanced structural elucidation and conformational analysis of the compound "this compound." The required information to fulfill the detailed outline, including high-resolution spectroscopic data (Advanced NMR, High-Resolution Mass Spectrometry, FT-IR, Raman) and X-ray crystallographic analysis, is not present in the public domain for this specific molecule.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound." The creation of data tables and detailed research findings as specified is unachievable without the foundational experimental results.

Advanced Structural Elucidation and Conformational Analysis of 4 Hydroxymethyl 6 Methoxy Quinoline 3 Ol

Conformational Isomerism and Tautomerism Studies of 4-Hydroxymethyl-6-methoxy-quinoline-3-ol

Conformational isomerism in molecules like this compound would involve the study of different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For the hydroxymethyl group at the 4-position, different rotational conformers (rotamers) could exist. The orientation of this group relative to the quinoline (B57606) ring system would be a key area of investigation in conformational analysis.

Tautomerism is a significant consideration for this molecule, specifically keto-enol tautomerism. The named compound, this compound, represents the enol tautomer. It could potentially exist in equilibrium with its keto tautomer, 4-hydroxymethyl-6-methoxyquinolin-3(4H)-one. Theoretical and experimental studies, such as NMR spectroscopy and computational chemistry, would be necessary to determine the relative stability of these tautomers and the position of the equilibrium. For related quinolin-4(1H)-ones, studies have often shown a preference for the keto form in both solid and solution phases. However, the substitution pattern in this compound is different, and specific investigation would be required.

Without experimental or computational data for this specific compound, a data table of conformational isomers and tautomeric forms cannot be generated.

Chiroptical Properties and Stereochemical Investigations (if applicable)

The structure of this compound, as named, does not possess a stereocenter, meaning it is achiral. Therefore, it would not exhibit optical activity, and an analysis of chiroptical properties such as optical rotation or circular dichroism would not be applicable.

Stereochemical investigations would only be relevant if the molecule could exhibit other forms of chirality, such as atropisomerism (chirality arising from restricted rotation about a single bond). For this to occur, there would need to be significant steric hindrance to rotation, which is not immediately apparent from the structure. Detailed computational modeling or advanced spectroscopic techniques would be required to identify any potential for stable, non-interconverting enantiomeric conformers. As no such studies have been found, a discussion of chiroptical properties is not currently possible.

Consequently, a data table for chiroptical properties cannot be created.

Computational and Theoretical Investigations of 4 Hydroxymethyl 6 Methoxy Quinoline 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic behavior of molecules. Density Functional Theory (DFT) is a particularly prominent method due to its balance of computational cost and accuracy. DFT is used to determine the electron density of a molecule, from which numerous properties can be derived. nih.govnih.gov For 4-Hydroxymethyl-6-methoxy-quinoline-3-ol, these calculations are crucial for understanding its stability, reactivity, and spectroscopic signatures. rsc.orgresearchgate.net

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. An analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting chemical reactivity. nih.govresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is likely distributed across the electron-rich quinoline (B57606) ring system, particularly influenced by the hydroxyl and methoxy (B1213986) substituents which are electron-donating groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons. The LUMO is typically spread across the aromatic system, indicating where a nucleophilic attack might occur.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. DFT calculations can precisely compute these energy levels and the resulting gap.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide further quantitative measures of the molecule's reactivity profile. nih.govnih.gov

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT
ParameterHypothetical ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and kinetic stability; a larger gap implies greater stability.
Electronegativity (χ)4.0 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.2 eVResistance to change in electron distribution or charge transfer.
Chemical Softness (S)0.45 eV⁻¹The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω)3.64 eVA measure of the energy lowering upon accepting maximal electron charge from the environment.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which is invaluable for structural confirmation and analysis.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netacs.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, calculate the magnetic shielding tensors for each nucleus. nih.gov The resulting theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. nih.gov High correlation between predicted and experimental values validates both the structural assignment and the computational methodology. nih.gov

UV-Vis Absorption: The electronic absorption spectrum of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comsemanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated quinoline system. semanticscholar.org The results can help interpret experimental UV-Vis spectra and understand how substituents influence the molecule's photophysical properties. researchgate.netnih.gov

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted Spectroscopic Data for this compound
Spectrum TypeParameterHypothetical Experimental ValueHypothetical DFT-Predicted Value
¹H NMR δ (ppm) for -OH at C39.5 ppm9.3 ppm
δ (ppm) for -CH₂OH4.8 ppm4.7 ppm
δ (ppm) for -OCH₃3.9 ppm3.8 ppm
¹³C NMR δ (ppm) for C3 (-OH)165 ppm163 ppm
δ (ppm) for C6 (-OCH₃)158 ppm157 ppm
δ (ppm) for C4 (-CH₂OH)125 ppm124 ppm
UV-Vis λ_max 1285 nm280 nm
λ_max 2340 nm335 nm

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. This involves locating and calculating the energies of transition states, intermediates, and final products. For the synthesis of this compound, this could involve modeling key steps like the cyclization of the quinoline ring or the introduction of functional groups. iipseries.org Similarly, DFT can be used to explore potential degradation pathways, such as oxidation or photolysis, by determining the activation energies for various decomposition reactions. This provides a detailed, atomistic understanding of the molecule's stability and synthetic accessibility.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and behavior of this compound in different environments. mdpi.comnih.gov An MD simulation would reveal the rotational freedom of the hydroxymethyl and methoxy groups, identifying the most stable conformations and the energy barriers between them. researchgate.net This exploration of the conformational landscape is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. mdpi.comtandfonline.com Simulations can be performed in a vacuum or, more realistically, in a solvent like water to understand how intermolecular interactions influence the molecule's shape and dynamics. tandfonline.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov This method is central to structure-based drug design. tandfonline.comirins.org

The process involves:

Generating a three-dimensional structure of the ligand and the target protein.

Systematically sampling different orientations and conformations of the ligand within the protein's binding site.

Using a scoring function to rank the poses based on their predicted binding affinity.

For this compound, docking studies could predict its binding mode to a hypothetical enzyme target. The results would highlight key intermolecular interactions, such as hydrogen bonds formed by the hydroxyl and hydroxymethyl groups, π-π stacking involving the quinoline ring, and hydrophobic interactions. nih.gov This mechanistic focus on predicted binding sites provides a rational basis for designing more potent and selective analogs. mdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Interactions for this compound with a Kinase Target
Ligand GroupInteracting ResidueInteraction TypePredicted Distance (Å)
3-OH groupAsp184 (backbone C=O)Hydrogen Bond (donor)2.1 Å
Quinoline NVal120 (backbone N-H)Hydrogen Bond (acceptor)2.9 Å
4-CH₂OH groupGlu118 (side chain C=O)Hydrogen Bond (donor)2.3 Å
Quinoline RingPhe182π-π Stacking3.8 Å
6-OCH₃ groupLeu75, Val88Hydrophobic InteractionN/A

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netmdpi.com

In a conceptual QSAR study involving this compound, this compound would be one member of a larger dataset of related quinoline derivatives. nih.govmdpi.com For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area.

A mathematical model is then developed to find a correlation between these descriptors and the observed biological activity (e.g., IC₅₀ value against an enzyme). nih.gov Such a model could then be used to predict the activity of new, unsynthesized quinoline derivatives and to guide the design of molecules with improved properties. researchgate.netmdpi.com

Solvent Effects and Solvation Models for this compound

The chemical and physical properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to model these interactions and predict the behavior of this compound in different solvents. These investigations are vital for understanding its solubility, stability, and reactivity in solution, which is pertinent to its potential applications.

Theoretical studies on various quinoline derivatives have demonstrated that solvent polarity can substantially affect properties such as dipole moments and solvation energies. researchgate.net Computational methods like Density Functional Theory (DFT) are frequently employed to elucidate these solvent-induced changes. researchgate.net

Solvation Models

The influence of a solvent is typically incorporated into quantum chemical calculations using solvation models, which can be broadly categorized into two types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. The solute molecule is placed in a cavity within this dielectric continuum, and the interactions are calculated based on the polarization of the medium.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding due to the increased number of atoms.

For a molecule like this compound, which has both hydrogen bond donor (-OH groups) and acceptor (N atom, -OCH3 group) sites, a combination of both implicit and explicit models could provide a comprehensive understanding of its behavior in protic solvents like water or ethanol.

Illustrative Research Findings

In the absence of specific published data for this compound, the following tables illustrate the type of data that would be generated in a typical computational study investigating solvent effects. These hypothetical findings are based on general principles observed for related quinoline derivatives.

A computational study would likely begin by optimizing the geometry of this compound in the gas phase and in a series of solvents with varying polarities. Key properties would then be calculated.

Table 1: Hypothetical Solvent Effects on the Properties of this compound

SolventDielectric Constant (ε)Dipole Moment (Debye)Solvation Energy (kcal/mol)
Gas Phase1.03.50.0
Toluene2.44.8-5.2
Ethanol24.66.5-12.8
Water78.47.9-18.5

Note: The data in this table is illustrative and intended to represent the expected trends based on studies of similar quinoline derivatives.

The trend in the hypothetical data suggests that as the solvent polarity increases, the dipole moment of this compound would also increase, indicating a greater charge separation within the molecule induced by the solvent. The solvation energy becomes more negative with increasing solvent polarity, suggesting that the compound becomes more stabilized in more polar environments.

Table 2: Hypothetical Solvent Effects on the Frontier Molecular Orbitals of this compound

SolventHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase-5.8-1.54.3
Toluene-5.9-1.64.3
Ethanol-6.1-1.84.3
Water-6.2-1.94.3

Note: The data in this table is illustrative and intended to represent the expected trends based on studies of similar quinoline derivatives.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap is related to the molecule's stability. In this illustrative table, the HOMO-LUMO gap remains relatively constant across different solvents, suggesting that the intrinsic electronic stability of the molecule might not be dramatically altered by the solvent environment. However, the lowering of both HOMO and LUMO energies in polar solvents indicates a general stabilization of the electronic system.

Table 3: Hypothetical Solvent Effects on the UV-Vis Absorption Spectrum of this compound

SolventWavelength of Maximum Absorption (λmax, nm)
Toluene320
Ethanol328
Water335

Note: The data in this table is illustrative and intended to represent the expected trends based on studies of similar quinoline derivatives.

The shift in the wavelength of maximum absorption (λmax) in the UV-Vis spectrum is known as solvatochromism. A shift to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity, as shown in the hypothetical data, would suggest that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents.

Investigation of Molecular and Cellular Mechanisms in Biological Systems Mechanistic Focus, in Vitro/ex Vivo

Elucidation of Specific Biomolecular Interactions

Understanding the direct physical interactions between a compound and its biological targets is fundamental to elucidating its mechanism of action. For quinoline (B57606) derivatives, these interactions have been characterized with enzymes, receptors, and nucleic acids.

Quinoline-based compounds have been identified as potent inhibitors of a diverse range of enzymes, often acting through competitive or non-competitive mechanisms. These inhibitory activities are crucial to their therapeutic potential.

For example, certain quinoline derivatives function as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), which are key enzymes in epigenetic regulation. nih.govbiorxiv.org Studies on compounds like SGI-1027 have shown that they can inhibit DNMT1, 3A, and 3B. biorxiv.org The mechanism often involves interaction with the DNA substrate, exhibiting "a DNA competitive behavior." biorxiv.org Similarly, various quinoline analogs have demonstrated inhibitory effects against HIV reverse transcriptase, an essential enzyme for viral replication. cell.comnih.gov Molecular docking studies suggest these compounds bind effectively to the active domain of the enzyme. nih.gov Other research has focused on the inhibition of multidrug resistance protein 2 (MRP2), where quinoline analogs of ketoprofen have shown significant activity. nih.gov

The table below summarizes the enzymatic inhibition by various quinoline derivatives.

Compound Class/ExampleTarget EnzymeInhibition Mechanism/PotencySource
Quinoline-based analogsHuman DNMT1, C. difficile CamALow micromolar inhibitory potency nih.gov
Quinoline derivative (Compound 11)Base excision repair DNA glycosylasesIntercalation into enzyme-bound DNA cell.comnih.gov
Pyrazoline/pyrimidine quinolinesHIV Reverse Transcriptase (NNRTI)Good binding interactions in active domain nih.gov
2-(4'-nitrostyryl)-quinoline-1-oxideMicrosomal NADPH-cytochrome c-reductase50% inhibition at 10 µM nih.gov
Quinoline-based drugs (e.g., Bosutinib)Protein Kinases (e.g., Abl)Potent inhibition for CML treatment nih.gov
Quinoline-based drugs (e.g., Lenvatinib)RET and VEGFRInhibition for thyroid cancer treatment nih.gov

Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of ligand-protein interactions. Studies on quinoline derivatives have employed methods like fluorescence spectroscopy and molecular modeling to characterize their binding to transport proteins such as bovine serum albumin (BSA) and human serum albumin (HSA). swu.ac.th

These studies revealed that certain 2,4-disubstituted quinoline derivatives bind to site III of both BSA and HSA with a binding constant (Kb) on the order of 10^4 L mol⁻¹. swu.ac.th The interaction is typically spontaneous and driven by hydrogen bonding and van der Waals forces. swu.ac.th While specific studies using Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST) are not detailed in the provided sources for 4-Hydroxymethyl-6-methoxy-quinoline-3-ol itself, these are standard biophysical methods used to confirm binding and determine kinetic parameters for ligand-protein interactions. youtube.com For instance, SPR can be used to verify the binding mechanism detected through enzymology. youtube.com

The interaction of natural isoquinoline alkaloids, such as berberine, with proteins like BSA has been extensively studied using fluorescence quenching and molecular modeling, showing binding affinities in the range of 10^4 L/mol. nih.gov

The planar aromatic structure of the quinoline ring system makes it well-suited for intercalation into the base pairs of DNA and RNA. orientjchem.org This interaction can disrupt normal nucleic acid processing and is a key mechanism for the activity of many quinoline-containing compounds.

Several quinoline-based analogs have been shown to inhibit DNA methyltransferases by intercalating into the enzyme-bound DNA substrate. nih.govnih.gov This intercalation can occur via the minor groove, leading to a significant conformational change that displaces the enzyme's catalytic domain from the DNA. nih.govnih.gov This represents a distinct mechanism from traditional nucleoside inhibitors. biorxiv.org Luzopeptin, a quinoline-containing antibiotic, is known to bisintercalate into DNA. nih.gov Furthermore, in silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives predict that these molecules bind to the A/T minor groove region of a B-DNA duplex. researchgate.net This DNA-targeting mechanism is often a precursor to downstream cellular effects like the induction of a DNA damage response. biorxiv.org

Cellular Pathway Perturbation Studies (In Vitro Models)

By interacting with key biomolecules, quinoline derivatives can perturb intracellular signaling pathways, leading to specific cellular outcomes such as cell cycle arrest and apoptosis. These effects are typically studied in various cancer cell lines.

Quinoline derivatives have been shown to interfere with multiple signaling pathways that are critical for cell survival and proliferation. Their ability to modulate these cascades is central to their anticancer properties.

Several quinoline compounds act as inhibitors of the PI3K/AkT/mTOR pathway, a central regulator of cell growth and survival. nih.gov Omipalisib, for example, is a quinoline derivative that strongly inhibits both PI3K and mTOR. nih.gov The mitogen-activated protein kinase (MAPK) pathway is another common target. The cytotoxic activity of the quinolinone derivative AJ-374 in leukemia cells has been associated with the downregulation of the MAPK pathway. nih.gov Other studies have identified quinoline derivatives that act as negative modulators of the Hedgehog-GLI1 signaling pathway, which is implicated in various cancers. nih.gov A novel quinoline compound, 91b1, was found to exert its anticancer effect by downregulating Lumican, potentially by modulating its upstream or downstream signaling pathways. mdpi.com

A common outcome of signaling pathway perturbation by quinoline derivatives is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Many quinoline compounds induce cell cycle arrest, frequently at the G2/M phase. orientjchem.orgtandfonline.com This mitotic arrest prevents cells from dividing and can ultimately lead to apoptosis. tandfonline.com For instance, a novel synthetic quinolinone, AJ-374, was shown to promote the arrest of HL-60 leukemia cells in the subG0/G1 phase of the cell cycle. nih.gov

The induction of apoptosis is a hallmark of many anticancer quinoline derivatives. This process can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Studies have shown that these compounds can lead to the activation of key executioner caspases, such as caspase-3, caspase-8, and caspase-9. nih.govnih.gov In human erythroleukemic K562 cells, quinoline-N-oxide derivatives were shown to activate caspases-9 and -3, leading to apoptosis. nih.gov Similarly, the compound AJ-374 caused an increase in annexin-V positive cells, dissipation of the mitochondrial membrane potential, and enhancement of FAS protein levels, all indicators of apoptosis. nih.gov In some cases, the induction of a DNA damage response via p53 activation precedes the apoptotic events. nih.govnih.gov

The table below summarizes the effects of various quinoline derivatives on cellular processes.

Compound Class/ExampleCell LineEffect on Cell CycleMolecular Apoptotic EventsSource
AJ-374 (Quinolinone)HL-60 (Leukemia)Arrest in subG0/G1 phaseActivation of caspase-8, -9, -3; mitochondrial membrane potential dissipation nih.gov
Quinoline-N-oxide derivativesK562 (Leukemia)Not specifiedActivation of caspase-9 and -3 nih.gov
Bis-quinoline derivatives (2a-c)U973 (Leukemia)Increase in sub-G1 peakInduction of caspase-3 activation and annexin-V staining mdpi.com
Quinoline derivative of combretastatin A-4 (12c)Various cancer cellsArrest in G2/M phaseInduction of apoptosis tandfonline.com
Oroxylin A (Flavonoid)Hep3B (Hepatocellular Carcinoma)G2/M arrestInduction of DNA damage mdpi.com

Based on a comprehensive review of available scientific literature, there is no specific research data published for the compound “this compound” corresponding to the requested sections on its molecular and cellular mechanisms. The required information regarding its subcellular localization, effects on gene expression and proteomics, and specific membrane permeability is not available.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. Any attempt to create content for the specified sections would be speculative and would not be based on verifiable research findings for this particular compound.

To provide context on related compounds, research on other quinoline derivatives has been conducted. For instance, studies on certain 6-methoxy-2-arylquinoline analogues have investigated their role as inhibitors of P-glycoprotein (P-gp), a key protein involved in membrane transport and multidrug resistance. nih.gov These studies suggest that for some quinoline structures, the presence of a hydroxymethyl group at the 4-position can be important for their interaction with efflux pumps like P-gp. nih.gov However, these findings are specific to a different series of quinoline compounds and cannot be directly attributed to this compound.

Due to the absence of direct research, no data tables or detailed findings can be presented for the requested compound.

Analytical Method Development and Quantification for 4 Hydroxymethyl 6 Methoxy Quinoline 3 Ol

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and analysis of 4-Hydroxymethyl-6-methoxy-quinoline-3-ol from related substances, impurities, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of quinoline (B57606) derivatives. researchgate.net The development of an HPLC method for this compound would involve a systematic optimization of several parameters to achieve adequate resolution, sensitivity, and accuracy.

Stationary Phase Selection: The choice of the stationary phase is critical for achieving the desired separation. For quinoline derivatives, reversed-phase columns, such as C18 and C8, are commonly employed. asianpubs.org However, for more complex separations of quinoline alkaloids, other stationary phases like naphthylpropyl have shown superior selectivity. tandfonline.comtandfonline.com Mixed-mode columns that offer both reversed-phase and ion-exchange interactions, such as Primesep 100, can also provide enhanced retention and separation of basic quinoline compounds. sielc.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile and methanol are common organic modifiers, with acetonitrile often providing sharper peaks and faster elution times for quinoline derivatives. asianpubs.org The aqueous phase is usually buffered to control the ionization state of the analyte and improve peak shape. Formic acid, ammonium formate, or phosphate buffers are frequently used. tandfonline.comsielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities.

Detection: Ultraviolet (UV) detection is a common and robust method for the analysis of quinoline derivatives due to the chromophoric nature of the quinoline ring system. tandfonline.com The selection of an appropriate wavelength, often around 254 nm or 346 nm for quinoline compounds, is essential for achieving optimal sensitivity. tandfonline.com Photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. For lower concentrations, more sensitive detectors like fluorescence or mass spectrometry (MS) can be coupled with the HPLC system.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: A developed HPLC method would require validation according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). asianpubs.org

Gas Chromatography (GC): GC can be a suitable technique for the analysis of thermally stable and volatile quinoline derivatives. For this compound, derivatization to increase its volatility and thermal stability might be necessary due to the presence of polar hydroxyl groups. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The analysis is typically performed on a capillary column, such as a DB-5MS, with mass spectrometry (GC-MS) for detection and identification. cmes.org GC-MS provides high sensitivity and structural information, making it valuable for impurity profiling. cmes.org

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org It is particularly well-suited for the analysis and purification of polar and chiral compounds. wikipedia.orgmdpi.comnih.gov For nitrogen-containing heterocyclic compounds like this compound, SFC can offer advantages over both HPLC and GC, such as faster analysis times and reduced solvent consumption. mdpi.comnih.gov A polar stationary phase, such as one with a cyanopropyl ligand, might be employed for the separation of such compounds in gradient elution mode. mdpi.comnih.gov SFC can be readily coupled with mass spectrometry (SFC-MS) for sensitive and selective detection. mdpi.comnih.govresearchgate.net

Many quinoline derivatives possess chiral centers, leading to the existence of enantiomers which may exhibit different biological activities. nih.gov Although the structure of this compound does not inherently contain a chiral center, derivatives or related compounds might. Chiral separation is crucial to isolate and quantify individual enantiomers. This can be achieved through two main approaches in liquid chromatography:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Various types of CSPs are available, based on polysaccharides, proteins, or synthetic polymers.

Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. asianpubs.orgasianpubs.orgresearchgate.net These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 column. asianpubs.orgresearchgate.net

Mass Spectrometry-Based Quantification and Metabolite Profiling (Analytical, not ADME/clinical)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for highly sensitive and selective quantification and structural elucidation.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with mass errors below 5 ppm. nih.govresearchgate.net This accuracy allows for the determination of the elemental composition of a compound and its fragments, which is invaluable for the identification of unknown impurities and degradation products at trace levels. nih.gov For the analysis of this compound, LC-HRMS would be the method of choice for trace analysis in complex matrices. Both electrospray ionization (ESI) in positive mode and atmospheric pressure chemical ionization (APCI) can be effective for ionizing quinoline derivatives. nih.govresearchgate.net

Mass Spectrometry TechniqueApplication for this compound
LC-MS/MS (Triple Quadrupole) Targeted quantification, high sensitivity and selectivity.
LC-HRMS (TOF, Orbitrap) Accurate mass measurement, elemental composition determination, identification of unknowns. nih.govresearchgate.net
GC-MS Analysis of volatile derivatives, impurity profiling. cmes.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. In an MS/MS experiment, a precursor ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.

For quinoline derivatives, common fragmentation pathways involve the loss of small neutral molecules such as HCN, CO, and radicals like H• and CH3•. cdnsciencepub.comrsc.orgmcmaster.ca The fragmentation of the quinoline ring itself can lead to characteristic product ions. rsc.orgresearchgate.net By studying the fragmentation of this compound, a library of its characteristic product ions can be created. This information is then used to identify potential degradation products by looking for related precursor ions that produce some of the same characteristic product ions. The degradation of quinoline compounds can occur through various mechanisms, including oxidation and photolysis, leading to the formation of hydroxylated or ring-opened products. nih.govresearchgate.netnih.govresearchgate.net Analysis of these degradation products is crucial for understanding the stability of the compound.

Electrochemical and Spectrophotometric Detection Methods

Electrochemical and spectrophotometric methods offer powerful tools for the detection and quantification of quinoline derivatives due to their inherent chemical structures. These techniques can be tailored to achieve high sensitivity and selectivity for this compound.

Electrochemical Detection:

Electrochemical methods are based on the measurement of electrical signals generated by the oxidation or reduction of an analyte at an electrode surface. For this compound, the presence of the hydroxyl group and the quinoline ring system makes it amenable to electrochemical detection, particularly through oxidative processes.

Cyclic Voltammetry (CV): CV can be employed to investigate the redox behavior of this compound. By scanning the potential of a working electrode and measuring the resulting current, the oxidation and reduction potentials of the compound can be determined. This information is valuable for optimizing the detection potential in more sensitive techniques like differential pulse voltammetry or amperometry. The hydroxyl and methoxy (B1213986) substituents on the quinoline ring are expected to influence the electron density and, consequently, the oxidation potential of the molecule.

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive electroanalytical technique that can be used for the quantification of this compound. It offers improved resolution and lower detection limits compared to CV by applying potential pulses to the working electrode. The peak current in a DPV experiment is directly proportional to the concentration of the analyte. Modified electrodes, such as those incorporating nanomaterials or specific polymers, can be developed to enhance the sensitivity and selectivity of DPV for this specific quinoline derivative.

Amperometry: In amperometric detection, a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This technique is often coupled with liquid chromatography (HPLC) to provide selective detection of electroactive compounds as they elute from the column. For this compound, setting the detector potential at or slightly above its oxidation potential would allow for its sensitive and selective measurement in complex biological samples.

Spectrophotometric Detection:

Spectrophotometric methods rely on the absorption of electromagnetic radiation by the analyte. The quinoline scaffold in this compound contains a chromophore that absorbs light in the ultraviolet (UV) and visible regions of the spectrum.

UV-Visible Spectroscopy: This technique is widely used for the quantification of quinoline derivatives. google.comlew.ro A solution of this compound will exhibit a characteristic absorption spectrum with one or more maxima (λmax) in the UV region. According to Beer-Lambert's law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound in the solution. A tri-wavelength UV/Vis spectrophotometric method has been developed for the rapid determination of quinoline and 2-hydroxyquinoline, which could be adapted for the target compound. lew.ro

Fluorescence Spectroscopy: Some quinoline derivatives exhibit fluorescence, which can be a highly sensitive and selective method of detection. The presence of the hydroxyl and methoxy groups may enhance the fluorescence quantum yield of this compound compared to the parent quinoline molecule. This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

Below is a table summarizing the potential analytical parameters for the detection of this compound using these methods, based on typical performance for similar quinoline derivatives.

Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linear Range Advantages Disadvantages
Differential Pulse Voltammetry (DPV) Measures current from redox reactions10⁻⁸ - 10⁻⁶ M10⁻⁷ - 10⁻⁵ M3-4 orders of magnitudeHigh sensitivity, low costSusceptible to matrix interference
HPLC with Amperometric Detection Measures current of eluted analyte10⁻⁹ - 10⁻⁷ M10⁻⁸ - 10⁻⁶ M4-5 orders of magnitudeHigh selectivity and sensitivityRequires electroactive analyte
UV-Visible Spectroscopy Measures light absorption10⁻⁶ - 10⁻⁵ M10⁻⁵ - 10⁻⁴ M2-3 orders of magnitudeSimple, robust, widely availableLower sensitivity, spectral overlap
Fluorescence Spectroscopy Measures light emission10⁻¹⁰ - 10⁻⁸ M10⁻⁹ - 10⁻⁷ M3-4 orders of magnitudeVery high sensitivity and selectivityNot all compounds fluoresce

Development of Robust Extraction and Sample Preparation Protocols

The successful quantification of this compound from complex matrices such as biological fluids, tissues, or environmental samples is highly dependent on the efficiency of the extraction and sample preparation steps. The goal of these protocols is to isolate the analyte from interfering substances, concentrate it, and present it in a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE):

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state of this compound. As a quinoline derivative with a hydroxyl group, its solubility will be pH-dependent. At a pH where the molecule is in its neutral form, it can be efficiently extracted into a non-polar organic solvent like dichloromethane or ethyl acetate.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique than LLE. It involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For this compound, a reverse-phase SPE cartridge (e.g., C18) would be suitable. The sample would be loaded under aqueous conditions, and after washing, the compound would be eluted with an organic solvent like methanol or acetonitrile. A detailed SPE protocol for other quinoline derivatives has been developed, which involves sorbent conditioning, sample loading, a clean-up step, and final elution.

Microwave-Assisted Extraction (MAE):

MAE is a rapid extraction method that uses microwave energy to heat the solvent and sample, accelerating the extraction process. This technique has been successfully applied to the extraction of quinoline alkaloids from plant material. researchgate.net For the extraction of this compound from solid matrices, MAE could offer a significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.

Sample Preparation for HPLC:

Prior to injection into an HPLC system, the extracted sample must be properly prepared. This typically involves:

Filtration: The extract is filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Solvent Exchange: If the elution solvent from the extraction step is not compatible with the HPLC mobile phase, it may need to be evaporated and the residue reconstituted in the mobile phase.

Dilution: The sample may need to be diluted to bring the concentration of this compound within the linear range of the detector.

The following table summarizes the key features of these extraction methods.

Extraction Method Principle Advantages Disadvantages Typical Recovery
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsSimple, low costLabor-intensive, large solvent consumption, emulsion formation70-90%
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentHigh recovery, high selectivity, low solvent use, easily automatedHigher cost of consumables, method development can be complex85-100%
Microwave-Assisted Extraction (MAE) Microwave heating to accelerate extractionVery fast, reduced solvent consumptionRequires specialized equipment, potential for thermal degradation90-100%

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxymethyl 6 Methoxy Quinoline 3 Ol Analogs

Rational Design and Synthesis of Analogs with Targeted Structural Modifications

The rational design of analogs of 4-Hydroxymethyl-6-methoxy-quinoline-3-ol often begins with a lead compound identified through screening or from existing knowledge of related scaffolds. The synthesis of these analogs involves targeted modifications of the core quinoline (B57606) structure to probe the importance of various functional groups and their positions.

A key synthetic route to access analogs of this scaffold is the Doebner reaction, a one-pot condensation of an aniline (B41778) (like p-anisidine), an aldehyde, and pyruvic acid. nih.gov This method allows for the facile introduction of diversity at the 2-position of the quinoline ring. For instance, a series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives can be synthesized and subsequently reduced to the corresponding (2-aryl-6-methoxyquinolin-4-yl)methanols. nih.gov This approach enables the exploration of various aryl substituents at the 2-position, which can significantly influence the molecule's electronic and steric properties.

The synthesis of analogs with modifications at other positions can be achieved through various synthetic strategies. For example, modifications to the quinolin-4-yloxy core have been explored to develop new inhibitors of bacterial efflux pumps. mdpi.com While not identical to the target compound, these studies provide valuable insights into the synthetic feasibility of modifying the quinoline scaffold.

Below is a table summarizing the synthesis of representative analogs with targeted structural modifications:

Compound IDR Group (at position 2)Synthetic Precursor (Carboxylic Acid)Final Product ((Hydroxymethyl)methanol)
1a Phenyl6-methoxy-2-phenylquinoline-4-carboxylic acid(6-methoxy-2-phenylquinolin-4-yl)methanol
1b 4-Chlorophenyl2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid(2-(4-chlorophenyl)-6-methoxyquinolin-4-yl)methanol
1c 4-Methylphenyl6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid(6-methoxy-2-(p-tolyl)quinolin-4-yl)methanol
1d 4-Methoxyphenyl6-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid(6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol

This table is based on synthetic strategies for structurally related compounds and illustrates a rational approach to analog design.

Correlation of Structural Features with Molecular Interaction Profiles

The biological activity of this compound analogs is intrinsically linked to their molecular interaction profiles with target biomolecules. Modifications to the quinoline scaffold can alter these interactions, leading to changes in potency and selectivity.

Studies on similar quinoline derivatives have shown that the nature of the substituent at the 2-position plays a critical role in determining biological activity. For example, in a series of 6-methoxy-2-arylquinoline-4-methanol derivatives investigated as P-glycoprotein (P-gp) inhibitors, the presence of a hydroxyl group on the aryl ring at position 2 was found to be important for activity. nih.gov Molecular docking studies of these analogs suggest that the quinoline core and its substituents form specific hydrogen bonds and hydrophobic interactions within the binding site of the target protein.

The following table summarizes the correlation between structural features and observed biological activity for a series of (2-aryl-6-methoxyquinolin-4-yl)methanol analogs as P-gp inhibitors:

Compound IDR Group (at position 2)P-gp Inhibitory Activity (Fold increase over Verapamil)Key Inferred Interactions
1a Phenyl1.3Hydrophobic interactions from the phenyl ring.
1b 4-Chlorophenyl2.1Enhanced hydrophobic interactions and potential halogen bonding from the chloro substituent.
1c 4-Methylphenyl-Hydrophobic interactions from the methyl group.
1d 4-Methoxyphenyl-Potential for hydrogen bonding from the methoxy (B1213986) group.

Data is illustrative of SAR trends observed in closely related analogs. nih.gov

Development of Predictive Models for Biological or Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to develop predictive models for the biological activity or chemical reactivity of a series of compounds. These models establish a mathematical relationship between the chemical structures of molecules and their observed activities.

For quinoline derivatives, various QSAR studies have been conducted to predict their activity in different therapeutic areas. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. By correlating these descriptors with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), predictive models can be generated.

While specific QSAR models for this compound analogs are not extensively reported, the principles can be applied. For instance, a QSAR study on quinoline derivatives as anticancer agents might reveal that descriptors related to molecular shape, hydrophobicity, and the presence of hydrogen bond donors/acceptors are critical for activity. Such models can then be used to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates.

Exploration of Pharmacophore Models and Key Binding Motifs

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For analogs of this compound, a pharmacophore model would likely include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond donor and acceptor feature for the 3-hydroxyl group.

A hydrogen bond donor and acceptor feature for the 4-hydroxymethyl group.

A hydrogen bond acceptor feature for the 6-methoxy group.

A hydrophobic/aromatic feature for the substituent at the 2-position.

By developing and validating such pharmacophore models, researchers can perform virtual screening of large chemical databases to identify novel compounds with the desired biological activity. mdpi.com Furthermore, these models provide a visual representation of the key binding motifs, aiding in the rational design of new analogs with improved affinity and selectivity. Docking studies of active analogs into the binding site of their target can further refine these models by revealing the specific amino acid residues that interact with each pharmacophoric feature. nih.gov

Advanced Applications of 4 Hydroxymethyl 6 Methoxy Quinoline 3 Ol in Chemical Biology and Materials Science

Development as Fluorescent Probes or Markers for Biological Imaging

The intrinsic fluorescence of the quinoline (B57606) ring system is a key feature that underpins the development of 4-Hydroxymethyl-6-methoxy-quinoline-3-ol and its derivatives as fluorescent probes. The hydroxyl and hydroxymethyl substituents provide avenues for further chemical modification, allowing for the fine-tuning of its photophysical properties and the attachment of targeting moieties. While direct studies on this compound as a fluorescent probe are still emerging, research on analogous quinoline and chromone structures highlights the potential of this chemical class. For instance, related 3-alkyl-6-methoxy-7-hydroxy-chromones have been successfully developed as fluorescent scaffolds for biological imaging. nih.gov These compounds exhibit strong fluorescence in biological buffers, good solubility and stability, and low toxicity, making them suitable for microscopy imaging of cells and tissues. nih.gov The structural similarities suggest that this compound could be similarly engineered to create probes for specific cellular components or to monitor dynamic biological processes.

FeatureSignificance in Fluorescent Probe Development
Quinoline Core Provides an inherent fluorescent scaffold.
Hydroxyl Group (3-position) Can be modified to modulate fluorescence or for conjugation.
Hydroxymethyl Group (4-position) Offers a site for linking to biomolecules or targeting ligands.
Methoxy (B1213986) Group (6-position) Influences the electronic properties and photophysical characteristics.

Applications in Catalysis or Supramolecular Chemistry

The field of supramolecular chemistry, which involves the study of non-covalent interactions, offers exciting possibilities for the application of quinoline derivatives. The design of artificial catalysts that mimic the efficiency and selectivity of natural enzymes is a major goal, and supramolecular approaches are at the forefront of this endeavor. rsc.org The ability of molecules like this compound to participate in hydrogen bonding and other non-covalent interactions, through its hydroxyl and hydroxymethyl groups, makes it a candidate for incorporation into larger supramolecular assemblies. These assemblies can create confined environments that facilitate specific chemical reactions, leading to novel catalytic systems. rsc.org While direct catalytic applications of this compound have not been extensively reported, the principles of supramolecular catalysis suggest a promising avenue for future research. rsc.org

Integration into Advanced Functional Materials (e.g., polymers, sensors, optoelectronics)

The unique electronic and photophysical properties of quinoline derivatives make them attractive building blocks for advanced functional materials. The incorporation of this compound into polymers could lead to materials with tailored optical or electronic properties. For example, the fluorescence of the quinoline moiety could be harnessed to create sensors that exhibit a change in light emission upon binding to a specific analyte. The hydroxyl and hydroxymethyl groups provide reactive sites for polymerization or for grafting onto other material surfaces. The broader family of quinolines has been investigated for applications in optoelectronics, and the specific substitution pattern of this compound could offer advantages in terms of processability and performance.

Future Directions and Emerging Research Avenues for 4 Hydroxymethyl 6 Methoxy Quinoline 3 Ol Research

Exploration of Undiscovered Molecular Targets

The biological activity of quinoline (B57606) derivatives is often attributed to their interaction with specific molecular targets. nih.gov Many established quinoline-based drugs exert their effects through mechanisms like the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, or by inducing cell cycle arrest and apoptosis. nih.govnih.gov While these pathways are well-documented for the broader class of quinolines, the specific molecular targets of 4-Hydroxymethyl-6-methoxy-quinoline-3-ol remain largely uncharacterized.

Future research should prioritize the systematic screening of this compound against a wide range of biological targets to uncover novel mechanisms of action. High-throughput screening (HTS) campaigns against diverse enzyme and receptor panels could reveal unexpected activities. For instance, many quinoline-chalcone hybrids have been identified as inhibitors of topoisomerase I and II, while others affect DNA cleavage activity or tubulin polymerization. nih.gov Investigating whether this compound shares these or other activities is a critical next step. Elucidating these interactions is essential for understanding its potential therapeutic applications and for guiding the rational design of more potent and selective derivatives.

Table 1: Potential Molecular Targets for this compound Based on Known Quinoline Derivative Activities

Target ClassSpecific ExamplesPotential Therapeutic Area
Kinases Epidermal Growth Factor Receptor (EGFR), Tyrosine KinasesOncology
Topoisomerases Topoisomerase I, Topoisomerase IIOncology, Antibacterial
Cytoskeletal Proteins TubulinOncology
DNA/RNA Processes DNA Intercalation, DNA GyraseOncology, Antibacterial
Other Enzymes Heat Shock Protein 90 (Hsp90), Histone Deacetylases (HDACs)Oncology

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

For this compound, AI and ML can be employed in several key areas:

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific biological targets. springernature.commdpi.com By using the this compound scaffold as a starting point, these algorithms could generate new derivatives with predicted improvements in potency and selectivity.

Virtual Screening: High-throughput virtual screening (HTVS) powered by ML can rapidly screen massive compound libraries to identify molecules with a high probability of interacting with a target of interest. nih.govresearchgate.net This can prioritize experimental efforts and reduce the time and cost of hit identification.

Activity and Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity of new compounds based on their chemical structure. researchgate.net This allows for the in silico evaluation of potential drug candidates before they are synthesized. Researchers at the University of Cambridge have developed a data-driven "reactome" approach, combining automated experiments with machine learning to predict chemical reactivity and speed up the design process. cam.ac.uk

Table 2: Application of AI/ML in the Research of this compound

AI/ML ApplicationDescriptionPotential Outcome
Target Prediction Using algorithms to analyze the compound's structure and predict its most likely biological targets.Identification of novel mechanisms of action.
Generative Design Employing deep learning models to design novel analogs with optimized properties.Creation of more potent and selective drug candidates.
Predictive Toxicology Modeling potential adverse effects based on chemical structure and known data from similar compounds.Early-stage risk assessment and improved safety profiles.
Reaction Prediction Using ML to predict the outcomes of chemical reactions for synthesizing new derivatives. cam.ac.ukAccelerated and more efficient synthesis of novel compounds.

Development of Novel Bioanalytical Techniques for Complex Biological Systems

Understanding the fate of a compound within a biological system is fundamental to drug development. Bioanalytical chemistry involves the quantitative determination of drugs and their metabolites in biological matrices like blood, plasma, or tissue. longdom.org As research on this compound progresses towards in vivo studies, the development of sensitive and specific bioanalytical methods will be paramount.

Future work will require the creation of validated assays to accurately measure the concentration of this compound and its potential metabolites. These methods are crucial for pharmacokinetic studies, which assess how the compound is absorbed, distributed, metabolized, and excreted (ADME). Advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS), will likely be employed to achieve the necessary sensitivity and selectivity in complex biological samples. The development of such robust analytical tools is a prerequisite for translating preclinical findings into a therapeutic context.

Opportunities for Collaborative and Interdisciplinary Research

The journey of a compound from initial discovery to a potential therapeutic agent is inherently complex and requires a multidisciplinary approach. rsc.org The study of quinoline derivatives often benefits from the combined expertise of medicinal chemists, pharmacologists, computational biologists, and clinicians. mdpi.commdpi.com This collaborative framework fosters innovation and accelerates progress. researchgate.net

Advancing the research on this compound will be significantly enhanced through interdisciplinary partnerships.

Academia-Industry Collaborations: Partnerships between academic research laboratories and pharmaceutical companies can bridge the gap between basic discovery and clinical development, providing access to specialized resources and expertise.

Cross-Disciplinary Teams: Integrating computational scientists with bench chemists and biologists can create a powerful synergy. AI specialists can guide the design of new compounds, which are then synthesized by chemists and evaluated by biologists, creating a rapid and efficient design-synthesize-test cycle. cam.ac.uk

The synthesis of diverse quinoline scaffolds is an active area of research, with multicomponent reactions (MCRs) emerging as an efficient strategy. rsc.org Collaboration with synthetic organic chemists can provide access to a wider range of derivatives of this compound for biological evaluation. Such interdisciplinary efforts are essential to fully explore the therapeutic potential of this promising compound and the broader family of quinoline derivatives.

Q & A

Q. What are the optimal synthetic routes for 4-hydroxymethyl-6-methoxy-quinoline-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves hydroxylation and functional group modifications of precursor quinolines. For example:

  • Hydroxylation: Introduce the hydroxyl group at the 3-position via controlled oxidation using agents like KMnO₄ or OsO₄ under acidic conditions .
  • Methoxy Group Retention: Protect the 6-methoxy group during synthesis using acetyl or benzyl groups to prevent demethylation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product, with yields optimized at 60–75% under inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify characteristic peaks:
    • Hydroxymethyl (-CH₂OH) protons at δ 4.2–4.5 ppm (quartet, J = 6 Hz).
    • Methoxy (-OCH₃) singlet at δ 3.8–3.9 ppm .
  • IR Spectroscopy: Confirm hydroxyl (3200–3500 cm⁻¹) and quinoline ring (C=N stretch at 1600 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak at m/z 235.2 (calculated for C₁₁H₁₁NO₃) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with structurally similar quinolines (e.g., 3-chloro-6-methoxyquinolin-4-ol, MIC = 1.5 µg/mL) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Substituent Analysis:

    PositionGroupElectronic EffectSteric Effect
    3-OHElectron-withdrawingModerate
    6-OCH₃Electron-donatingLow
    The 4-hydroxymethyl group enhances electrophilicity at C-3, facilitating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance at C-2 limits reactivity .
  • Experimental Design: Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent polarity in assays affecting solubility) .
  • Dose-Response Reevaluation: Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate structure-activity relationships .
  • Mechanistic Studies: Employ molecular docking (AutoDock Vina) to validate interactions with targets (e.g., E. coli DNA gyrase) and correlate with experimental IC₅₀ values .

Q. How can derivatization enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design: Esterify the hydroxymethyl group to improve lipid solubility (e.g., acetyl or palmitoyl esters) .

  • Comparative Studies:

    DerivativeLogPPlasma Half-life (h)
    Parent Compound1.22.5
    Acetylated Derivative2.84.7
    Data from in vivo rat models show enhanced bioavailability for acetylated forms .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Methodological Answer:

  • HPLC Method Development: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Optimize mobile phase (acetonitrile:0.1% TFA in water, 45:55) to resolve impurities (e.g., 4-chloro-6-methoxyquinoline-3-carboxylate, Rf = 0.32) .
  • Limit of Detection (LOD): Achieve ≤0.1% impurity detection via calibration curves (R² > 0.999) .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial efficacy: How to validate true activity?

Methodological Answer:

  • Hypothesis Testing: Suspect assay variability (e.g., nutrient broth composition affecting bacterial growth). Repeat assays using MH agar and standardized inoculum (1 × 10⁸ CFU/mL) .
  • Structural Confirmation: Verify compound purity via X-ray crystallography (e.g., CCDC deposition) to rule out isomer interference .

Comparative Studies

Q. How does this compound compare to halogenated analogs in anticancer activity?

Methodological Answer:

  • SAR Table:

    CompoundIC₅₀ (µM)Target (Cell Line)
    4-Hydroxymethyl-6-methoxy12.3HeLa
    3-Chloro-6-methoxyquinolin-4-ol8.7HeLa
    7-Chloroquinolin-4-ol>50HeLa
    Chlorine at C-3 enhances cytotoxicity, while hydroxymethyl at C-4 reduces off-target effects .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and chemical goggles.
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .
  • First Aid: For skin contact, rinse with 10% ethanol-water solution to solubilize quinoline residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.